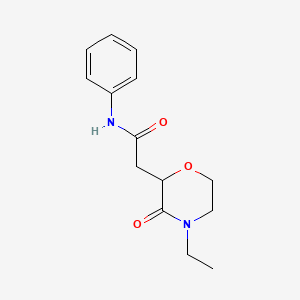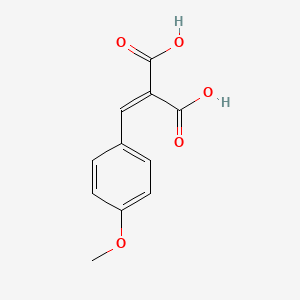
2-(4-Methoxybenzylidene)malonic acid
Overview
Description
2-(4-Methoxybenzylidene)malonic acid is an organic compound with the molecular formula C11H10O5 and a molecular weight of 222.19 g/mol It is characterized by the presence of a methoxybenzylidene group attached to a malonic acid moiety
Preparation Methods
2-(4-Methoxybenzylidene)malonic acid can be synthesized through the reaction of malonic acid with p-anisaldehyde . The reaction typically involves the use of a base to deprotonate the malonic acid, followed by the addition of p-anisaldehyde to form the desired product. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction.
Chemical Reactions Analysis
2-(4-Methoxybenzylidene)malonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, resulting in the formation of simpler molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution and decarboxylation reactions.
Scientific Research Applications
2-(4-Methoxybenzylidene)malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzylidene)malonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
2-(4-Methoxybenzylidene)malonic acid can be compared with other similar compounds such as:
2-(4-Hydroxybenzylidene)malonic acid: Similar structure but with a hydroxy group instead of a methoxy group.
2-(4-Nitrobenzylidene)malonic acid: Contains a nitro group, which significantly alters its chemical properties and reactivity.
2-(4-Methylbenzylidene)malonic acid: Features a methyl group, affecting its steric and electronic properties.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylidene]propanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-16-8-4-2-7(3-5-8)6-9(10(12)13)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXHQRJWUMDWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4019831.png)
![2-[(4-chlorophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4019842.png)
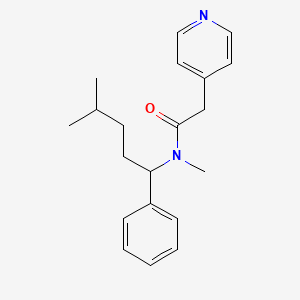
methanone](/img/structure/B4019847.png)
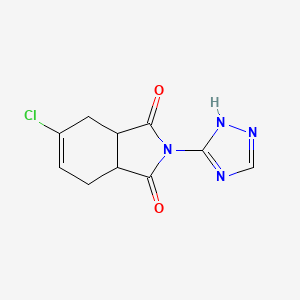
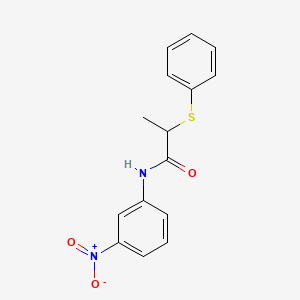
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate](/img/structure/B4019867.png)
![N-cyclohexyl-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4019868.png)
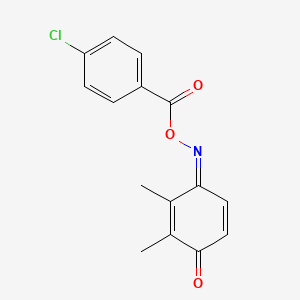
![N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4019883.png)

![2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B4019906.png)
![N-(3-ethoxybenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine](/img/structure/B4019924.png)
